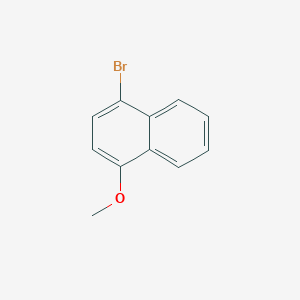

1-Bromo-4-methoxynaphthalene

描述

Overview of Naphthalene (B1677914) Derivatives in Chemical Science

Naphthalene, a polycyclic aromatic hydrocarbon with the formula C₁₀H₈, consists of two fused benzene (B151609) rings. wikipedia.org This fundamental structure serves as a scaffold for a vast array of derivatives with diverse applications. wikipedia.orgontosight.ai Naphthalene derivatives are integral to the production of dyes, polymers, and pharmaceuticals. ontosight.aiontosight.ai The introduction of various functional groups onto the naphthalene ring system significantly alters its chemical and physical properties, leading to a broad spectrum of reactivity and applications. ontosight.ainih.gov These derivatives are studied for their potential in materials science, including the development of organic electronic devices and liquid crystals, owing to their unique photophysical properties like high quantum yield and photostability. nih.govcymitquimica.com

Significance of Brominated and Methoxylated Naphthalenes in Organic Synthesis

The presence of bromine and methoxy (B1213986) groups on a naphthalene core imparts specific reactivity that is highly valued in organic synthesis. Brominated naphthalenes are particularly useful as precursors for a variety of functionalized naphthalenes. tubitak.gov.tr The bromine atom can act as a leaving group in nucleophilic substitution reactions and is a key participant in various metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. liv.ac.ukacsgcipr.org These reactions are fundamental for the construction of carbon-carbon and carbon-nitrogen bonds, which are crucial steps in the synthesis of many pharmaceuticals and functional materials. vulcanchem.com

The methoxy group, on the other hand, is an electron-donating group that can influence the regioselectivity of electrophilic aromatic substitution reactions. It can also be a precursor to a hydroxyl group, further expanding the synthetic possibilities. tubitak.gov.tr The combination of a bromo and a methoxy group on the naphthalene scaffold, as seen in 1-bromo-4-methoxynaphthalene, provides a powerful tool for chemists to construct complex molecular architectures with high precision. tubitak.gov.tr

Research Trajectories of this compound

Research involving this compound primarily focuses on its application as a key intermediate in organic synthesis. ontosight.aismolecule.com One major area of investigation is its use in palladium-catalyzed cross-coupling reactions. For instance, it is employed in Suzuki-Miyaura couplings to form biaryl compounds, which are structural motifs found in many biologically active molecules and liquid crystals. molaid.com It also participates in Buchwald-Hartwig amination reactions to synthesize arylamines, another important class of compounds in medicinal chemistry. acsgcipr.orgvulcanchem.com

Furthermore, this compound serves as a starting material for the synthesis of other functionalized naphthalene derivatives. mdpi.com For example, it can undergo lithiation followed by reaction with an electrophile to introduce a variety of substituents at the 1-position. mdpi.com Research is also directed towards its use in the synthesis of novel materials with specific electronic and photophysical properties. nih.govcymitquimica.com The compound's reactivity and the potential for diverse functionalization ensure its continued importance in the exploration of new chemical space.

Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₉BrO | ontosight.aicymitquimica.comlabproinc.com |

| Molecular Weight | 237.10 g/mol | cymitquimica.comlabproinc.com |

| Appearance | Colorless to Brown clear liquid | cymitquimica.com |

| Density | 1.447±0.06 g/cm³ | ontosight.ai |

| Specific Gravity | 1.49 | labproinc.com |

| CAS Number | 5467-58-3 | cymitquimica.comlabproinc.com |

Reactivity Profile of this compound

| Reaction Type | Description | Key Reagents/Catalysts |

| Suzuki-Miyaura Coupling | Forms biaryl compounds by coupling with boronic acids. | Palladium catalysts (e.g., Pd(OAc)₂) |

| Buchwald-Hartwig Amination | Synthesizes arylamines by coupling with amines. | Palladium catalysts, phosphine (B1218219) ligands |

| Nucleophilic Substitution | The bromine atom can be replaced by various nucleophiles. | Nucleophiles (e.g., amines, thiols) |

| Lithiation-Silylation | Introduction of a silyl (B83357) group at the 1-position. | tert-Butyllithium, Me₃SiCl |

| Heck Reaction | Forms (E)-1-arylalk-1-en-3-ones by coupling with alk-1-en-3-ones. | Palladium catalysts |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-bromo-4-methoxynaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrO/c1-13-11-7-6-10(12)8-4-2-3-5-9(8)11/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XURSAEHRFFSJED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C2=CC=CC=C21)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30203128 | |

| Record name | Naphthalene, 1-bromo-4-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30203128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5467-58-3 | |

| Record name | 1-Bromo-4-methoxynaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5467-58-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Naphthalene, 1-bromo-4-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005467583 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Bromo-4-methoxynaphthalene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25655 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Naphthalene, 1-bromo-4-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30203128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Bromo-4-methoxynaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Bromo 4 Methoxynaphthalene

Direct Bromination of 4-Methoxynaphthalene

The direct introduction of a bromine atom onto the 4-methoxynaphthalene ring is a common approach for the synthesis of 1-bromo-4-methoxynaphthalene. The methoxy (B1213986) group (-OCH₃) is a strong activating, ortho-, para-directing group, making the naphthalene (B1677914) ring system highly susceptible to electrophilic aromatic substitution.

Regioselectivity and Yield Optimization

In the electrophilic bromination of 4-methoxynaphthalene, the substitution can theoretically occur at the ortho (position 3) or para (position 1) positions relative to the methoxy group. However, the reaction exhibits high regioselectivity, favoring the formation of the para-substituted product, this compound. wku.edu This preference is largely attributed to steric hindrance at the ortho position, which is more sterically crowded.

To achieve high yields of the desired product, reagents like N-Bromosuccinimide (NBS) are often employed. wku.edu NBS provides a low, steady concentration of electrophilic bromine, which helps to minimize side reactions and the formation of di-brominated products. masterorganicchemistry.com Optimization of the reaction often involves controlling the stoichiometry of the brominating agent and the reaction temperature. For instance, using a slight excess of NBS can drive the reaction to completion while minimizing over-bromination.

Table 1: Effect of Brominating Agent on Regioselectivity

| Brominating Agent | Typical Product | Key Advantage | Reference |

|---|---|---|---|

| Molecular Bromine (Br₂) | Mixture of isomers, potential for over-bromination | High reactivity | researchgate.net |

| N-Bromosuccinimide (NBS) | High yield of para-bromo product | High regioselectivity, milder conditions | wku.edumdma.ch |

Catalytic Approaches in Bromination

The efficiency and selectivity of the bromination of activated aromatic systems like 4-methoxynaphthalene can be significantly enhanced through the use of catalysts. Zeolites, which are microporous aluminosilicate (B74896) minerals, have emerged as environmentally friendly catalysts for this transformation. greenchemistry.ru Their shape-selective properties can favor the formation of the less sterically hindered para-isomer. For example, zeolites like H-beta have been shown to effectively catalyze the bromination of naphthalene, leading to high yields of specific isomers. greenchemistry.ruresearchgate.net

Lewis acids can also be employed to activate the brominating agent. However, traditional Lewis acid catalysts can be harsh and lead to unwanted side reactions. wku.edu Milder, greener catalytic systems are therefore an area of active research.

Solvent Effects on Reaction Efficiency

The choice of solvent plays a critical role in the efficiency and regioselectivity of the bromination reaction. Polar aprotic solvents, such as acetonitrile (B52724), have been found to be particularly effective for the bromination of methoxy-activated aromatic compounds with NBS. mdma.ch Using acetonitrile as a solvent can lead to the exclusive formation of the ring-brominated product, avoiding side-chain bromination which can be an issue with other solvents like carbon tetrachloride. mdma.ch

Table 2: Impact of Solvent on the Bromination of Methoxyarenes with NBS

| Solvent | Observed Outcome | Reference |

|---|---|---|

| Acetonitrile (CH₃CN) | Highly regiospecific for nuclear bromination, often leading to the para-product in high yield. | mdma.ch |

| Carbon Tetrachloride (CCl₄) | Can lead to side-chain bromination in substrates with benzylic hydrogens. | mdma.ch |

| Dimethylformamide (DMF) | Can promote high levels of para-selectivity for electron-rich aromatics. | wikipedia.org |

| Dichloromethane (DCM) | Commonly used in catalyst-based systems, including those with zeolites. | mdpi.com |

Synthesis from 4-Bromonaphthalen-1-ol (B1268390)

An alternative route to this compound involves the methylation of the hydroxyl group of 4-bromonaphthalen-1-ol. This two-step approach, starting from 1-naphthol, involves first the bromination to 4-bromonaphthalen-1-ol, followed by an etherification reaction.

Methylation Reactions

The conversion of the hydroxyl group of 4-bromonaphthalen-1-ol to a methoxy group is typically achieved through a Williamson ether synthesis. francis-press.comfrancis-press.com This reaction involves the deprotonation of the phenol (B47542) with a suitable base to form a phenoxide ion, which then acts as a nucleophile and attacks a methylating agent.

Common methylating agents include dimethyl sulfate (B86663) and methyl iodide. The choice of base is crucial for the success of the reaction; strong bases like sodium hydride or potassium carbonate are often used to ensure complete deprotonation of the phenolic hydroxyl group. nih.gov

Optimization of Reaction Conditions

Optimizing the Williamson ether synthesis for 4-bromonaphthalen-1-ol involves careful selection of the base, solvent, and temperature. The reaction is typically carried out in a polar aprotic solvent, such as acetone (B3395972) or N,N-dimethylformamide (DMF), which can solvate the cation of the base and facilitate the nucleophilic attack of the phenoxide. nih.gov

The temperature of the reaction is also a key parameter. While higher temperatures can increase the reaction rate, they may also lead to side reactions. Therefore, the reaction is often run at moderate temperatures, and the progress is monitored by techniques such as thin-layer chromatography (TLC). The use of less polar solvents has been shown to sometimes improve selectivity in methylation reactions by altering the reactivity of the nucleophile. nih.gov

Table 3: Typical Conditions for Williamson Ether Synthesis of Aryl Methyl Ethers

| Parameter | Condition | Purpose | Reference |

|---|---|---|---|

| Methylating Agent | Dimethyl sulfate, Methyl iodide | Provides the methyl group for ether formation. | francis-press.com |

| Base | Potassium carbonate (K₂CO₃), Sodium hydride (NaH) | Deprotonates the phenolic hydroxyl group to form the nucleophilic phenoxide. | nih.gov |

| Solvent | Acetone, DMF, Acetonitrile | Provides a medium for the reaction and solvates ions. | nih.gov |

| Temperature | Room temperature to reflux | Controls the rate of the reaction. | nih.gov |

Alternative Synthetic Routes and Precursors

Preparation from 1-Methoxynaphthalene (B125815)

A primary and direct route to this compound involves the electrophilic bromination of 1-methoxynaphthalene. The methoxy group (-OCH3) at the C1 position of the naphthalene ring is a strong activating group and directs incoming electrophiles to the ortho and para positions. Due to steric hindrance at the ortho position (C2), the para-substituted product (C4) is predominantly formed.

A common and effective reagent for this transformation is N-Bromosuccinimide (NBS). When 1-methoxynaphthalene is treated with one equivalent of NBS in acetonitrile, a high yield of this compound can be achieved. This method is favored for its relatively mild conditions and good regioselectivity.

Table 1: Bromination of 1-Methoxynaphthalene with NBS

| Reactant | Reagent | Solvent | Product | Yield |

| 1-Methoxynaphthalene | N-Bromosuccinimide (NBS) | Acetonitrile | This compound | High |

Multi-step Syntheses Involving Naphthoic Acid Derivatives

An alternative, albeit more complex, approach to this compound involves multi-step synthetic sequences starting from naphthoic acid derivatives. One plausible route utilizes a decarboxylative bromination reaction.

This synthetic strategy could begin with 1-naphthoic acid. The first step would involve the introduction of a methoxy group at the 4-position to yield 4-methoxy-1-naphthoic acid. Subsequently, this intermediate can undergo a Hunsdiecker-type reaction or a more modern variation. For instance, the use of tetrabutylammonium (B224687) tribromide (Bu4NBr3) has been reported for the decarboxylative bromination of aromatic carboxylic acids. rsc.org This reagent would facilitate the replacement of the carboxylic acid group with a bromine atom, yielding the desired this compound.

Plausible Synthetic Route from 1-Naphthoic Acid:

Methoxylation: 1-Naphthoic acid is converted to 4-methoxy-1-naphthoic acid.

Decarboxylative Bromination: 4-Methoxy-1-naphthoic acid is treated with a reagent like Bu4NBr3 to afford this compound. rsc.org

While this method is longer than direct bromination, it can be useful when the starting naphthoic acid derivative is more readily available or when specific substitution patterns are desired that are not easily accessible through direct electrophilic substitution.

Electrochemical Methods for Bromination

Electrochemical synthesis offers a green and often highly selective alternative to traditional chemical methods. In the context of synthesizing this compound, electrochemical bromination of 1-methoxynaphthalene presents a promising approach.

This method typically involves the anodic oxidation of a bromide salt, such as sodium bromide or ammonium (B1175870) bromide, in an appropriate solvent. This oxidation generates a reactive bromine species in situ, which then reacts with the aromatic substrate. The regioselectivity of the bromination can be influenced by several factors, including the solvent system, the supporting electrolyte, the electrode material, and the applied current or potential.

For the bromination of 1-methoxynaphthalene, the methoxy group's directing effect would still favor the formation of the 4-bromo isomer. The reaction conditions could be optimized to maximize the yield of this compound while minimizing the formation of byproducts. The in situ generation of the brominating agent avoids the handling and storage of hazardous elemental bromine, contributing to the safety and environmental friendliness of the process. While specific examples for the direct electrochemical synthesis of this compound are not extensively detailed in readily available literature, the general principles of electrochemical bromination of activated aromatic compounds suggest its feasibility.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of chemical compounds to minimize environmental impact. In the preparation of this compound, several greener strategies have been explored.

Environmentally Benign Reagents and Solvents

A key aspect of green chemistry is the use of less hazardous and more environmentally friendly reagents and solvents. In the context of bromination, this often means moving away from the use of elemental bromine, which is highly corrosive and toxic.

One such approach is the use of a bromide/bromate couple (e.g., a mixture of NaBr and NaBrO3) as a brominating agent. In an acidic medium, these salts generate hypobromous acid (HOBr) or bromine in situ, which then acts as the electrophile. This method avoids the direct use of liquid bromine and often proceeds in aqueous solutions, a green solvent.

Mechanochemistry, which involves reactions conducted in the solid state with minimal or no solvent, represents another significant green approach. The bromination of naphthalene derivatives has been successfully carried out using a ball mill. This solvent-free method can lead to high yields and reduced waste generation.

Table 2: Comparison of Brominating Agents

| Brominating Agent | Advantages | Disadvantages |

| Elemental Bromine (Br2) | High reactivity | Highly toxic, corrosive, generates HBr byproduct |

| N-Bromosuccinimide (NBS) | Solid, easier to handle than Br2 | Can require specific solvents, produces succinimide (B58015) byproduct |

| Bromide/Bromate Couple | In situ generation of bromine, often in aqueous media | Requires acidic conditions |

| Mechanochemical (e.g., with solid NBS) | Solvent-free, reduced waste | May require specialized equipment (ball mill) |

Reactivity and Reaction Mechanisms of 1 Bromo 4 Methoxynaphthalene

Cross-Coupling Reactions

Cross-coupling reactions are a class of reactions in organic chemistry that involve the joining of two different chemical groups with the aid of a metal catalyst. For 1-bromo-4-methoxynaphthalene, these reactions are pivotal for derivatization and the synthesis of more complex molecules. Palladium-catalyzed cross-coupling reactions, in particular, have become indispensable tools for the formation of C-C bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide or triflate. libretexts.org It is a widely used method for the formation of carbon-carbon bonds. In the case of this compound, this reaction allows for the introduction of a wide range of aryl, vinyl, or alkyl groups at the 1-position of the naphthalene (B1677914) core.

The general catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgyoutube.com The reaction is initiated by the oxidative addition of the aryl bromide (this compound) to a palladium(0) complex, forming a palladium(II) intermediate. This is followed by transmetalation, where the organic group from the organoboron reagent is transferred to the palladium center, a process typically facilitated by a base. The final step is reductive elimination, where the coupled product is formed, and the palladium(0) catalyst is regenerated, allowing the catalytic cycle to continue. youtube.com

The efficiency of the Suzuki-Miyaura coupling of this compound can be influenced by various factors, including the choice of palladium catalyst, ligands, base, and solvent system. Electron-rich and bulky phosphine (B1218219) ligands are often employed to enhance the reactivity and stability of the palladium catalyst. nih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

| Parameter | Condition |

| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ |

| Ligand | PPh₃, Buchwald-type ligands |

| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ |

| Solvent | Toluene, Dioxane, DMF, Water |

| Temperature | 70-120 °C |

Note: This table represents typical conditions for Suzuki-Miyaura reactions of aryl bromides and may be applicable to this compound.

Sonogashira Coupling

The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction is a powerful tool for the synthesis of substituted alkynes. When applied to this compound, it enables the direct introduction of an alkynyl group, leading to the formation of 1-alkynyl-4-methoxynaphthalenes.

The catalytic cycle of the Sonogashira reaction typically involves both palladium and copper co-catalysts. The palladium catalyst activates the aryl halide through oxidative addition. nrochemistry.com Simultaneously, the copper catalyst reacts with the terminal alkyne to form a copper acetylide intermediate. Transmetalation of the acetylide group from copper to the palladium complex, followed by reductive elimination, yields the final coupled product and regenerates the palladium(0) catalyst. nrochemistry.comlibretexts.org Copper-free Sonogashira protocols have also been developed. wikipedia.orglibretexts.org

The success of the Sonogashira coupling is dependent on the reaction conditions, including the choice of palladium and copper catalysts, ligands, base (typically an amine), and solvent. The reactivity of the aryl halide follows the general trend I > Br > Cl. wikipedia.org

Table 2: Typical Reagents for Sonogashira Coupling

| Reagent Type | Examples |

| Palladium Catalyst | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ |

| Copper Co-catalyst | CuI, CuBr |

| Base | Et₂NH, Et₃N, Diisopropylamine |

| Solvent | THF, DMF, Acetonitrile (B52724) |

Note: This table outlines common reagents used in Sonogashira couplings of aryl halides and can serve as a starting point for the reaction with this compound.

Palladium-Catalyzed C-C Coupling

Beyond the Suzuki-Miyaura and Sonogashira reactions, this compound can participate in other palladium-catalyzed C-C bond-forming reactions. These reactions offer alternative strategies for the synthesis of complex organic molecules. One notable example is the Heck reaction, which involves the coupling of an aryl halide with an alkene. libretexts.org

The choice of ligand is crucial in palladium-catalyzed cross-coupling reactions as it significantly influences the catalyst's stability, activity, and selectivity. organic-chemistry.org Bulky, electron-rich phosphine ligands, such as those developed by Buchwald and others, are often effective in promoting the oxidative addition step and facilitating the reductive elimination. nih.gov The steric and electronic properties of the ligand can affect the coordination environment around the palladium center, thereby influencing the rates of the individual steps in the catalytic cycle. For instance, more electron-donating ligands can increase the electron density on the palladium atom, which can promote the oxidative addition of the aryl bromide. nih.gov The bite angle of bidentate phosphine ligands can also play a critical role in determining the outcome of the reaction.

Mechanistic studies of palladium-catalyzed cross-coupling reactions have been instrumental in understanding the intricate details of the catalytic cycle and in the development of more efficient catalytic systems. nih.gov These studies often involve a combination of kinetic experiments, isolation and characterization of intermediates, and computational modeling. acs.org The key steps of oxidative addition, transmetalation, and reductive elimination have been extensively investigated. For aryl bromides like this compound, the oxidative addition to the Pd(0) complex is often a critical step. The stability and reactivity of the resulting organopalladium(II) intermediate are influenced by the ligands and the electronic nature of the aryl group. dntb.gov.ua Understanding these mechanistic aspects allows for the rational design of catalysts and reaction conditions to achieve higher yields and selectivities.

Other Transition Metal-Catalyzed Couplings

While palladium is the most common catalyst for cross-coupling reactions of aryl bromides, other transition metals such as nickel, copper, and iron have also been employed. orgsyn.orgrsc.orgdntb.gov.ua These alternative catalysts can sometimes offer different reactivity profiles, be more cost-effective, or provide solutions for challenging substrates.

Nickel catalysts, for instance, have been shown to be effective in the cross-coupling of aryl ethers and can also be used for the coupling of aryl bromides. orgsyn.orgrsc.org Copper-catalyzed reactions, such as the Ullmann condensation, have a long history in the formation of C-O, C-N, and C-S bonds, and copper can also mediate C-C bond formation. rsc.org Iron-catalyzed cross-coupling reactions have emerged as a more environmentally benign and economical alternative, although they are generally less explored than their palladium and nickel counterparts. dntb.gov.uaorganic-chemistry.orgnih.govnih.gov The application of these other transition metals to the cross-coupling of this compound could provide access to a broader range of derivatives under varied reaction conditions.

Nucleophilic Aromatic Substitution Reactions

While classical nucleophilic aromatic substitution (SNAr) typically requires strong electron-withdrawing groups to activate the aryl halide, modern organometallic catalysis provides effective pathways for the substitution of the bromide in this compound.

The displacement of the bromine atom in this compound is most effectively achieved through palladium-catalyzed cross-coupling reactions. These methods have largely superseded harsher, less efficient techniques for forming new carbon-nitrogen and carbon-carbon bonds on aromatic rings. wikipedia.org

The Buchwald-Hartwig amination is a premier method for forming C-N bonds by coupling aryl halides with a wide range of amines. wikipedia.orglibretexts.org This reaction utilizes a palladium catalyst, a phosphine ligand, and a base to facilitate the coupling of primary or secondary amines with the aryl bromide. libretexts.orgbeilstein-journals.org The versatility of this reaction allows for the introduction of various nitrogen-based nucleophiles, from simple alkylamines to complex heterocyclic structures, onto the naphthalene core. researchgate.netnih.gov The choice of ligand is critical and several generations of increasingly effective phosphine ligands have been developed to improve reaction scope and efficiency. wikipedia.org

For the formation of new C-C bonds, the Suzuki-Miyaura coupling is a powerful and widely used transformation. researchgate.netorganic-chemistry.org This reaction couples the aryl bromide with an organoboron species, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. organic-chemistry.orgscielo.br The Suzuki reaction is known for its mild conditions and tolerance of a wide variety of functional groups, making it a robust method for synthesizing biaryl compounds or introducing alkyl, alkenyl, or alkynyl groups at the C1 position of the naphthalene ring. researchgate.netarkat-usa.org

| Reaction Name | Nucleophile Type | Key Reagents | Bond Formed |

|---|---|---|---|

| Buchwald-Hartwig Amination | Amines (R-NH2, R2NH) | Pd Catalyst, Phosphine Ligand, Base (e.g., NaOtBu) | Aryl-Nitrogen |

| Suzuki-Miyaura Coupling | Organoboron compounds (R-B(OH)2) | Pd Catalyst, Base (e.g., K2CO3) | Aryl-Carbon |

A well-established method for functionalizing aryl halides involves a two-step sequence of lithiation followed by reaction with an electrophile. This process transforms the relatively unreactive C-Br bond into a highly nucleophilic C-Li bond.

The first step is a lithium-halogen exchange , a fundamental reaction in organometallic chemistry. wikipedia.org This reaction is typically performed at very low temperatures (e.g., -78 °C to -100 °C) using an organolithium reagent, most commonly n-butyllithium or t-butyllithium. tcnj.edu The exchange is rapid and converts the aryl bromide into a highly reactive aryllithium species, 1-lithio-4-methoxynaphthalene. wikipedia.orgprinceton.edu The rate of exchange generally follows the trend I > Br > Cl. wikipedia.org

In the second step, the newly formed aryllithium intermediate is treated with a silylating agent, such as trimethylsilyl (B98337) chloride (TMSCl). The nucleophilic carbon of the aryllithium attacks the electrophilic silicon atom, displacing the chloride and forming a stable carbon-silicon bond. This "quenching" step results in the formation of 1-trimethylsilyl-4-methoxynaphthalene. This sequence provides an efficient route to silylated naphthalene derivatives, which are valuable intermediates for further synthetic transformations.

| Step | Reaction Type | Typical Reagent | Intermediate/Product |

|---|---|---|---|

| 1 | Lithium-Halogen Exchange | n-Butyllithium (n-BuLi) at low temp. | 1-Lithio-4-methoxynaphthalene |

| 2 | Electrophilic Quench | Trimethylsilyl chloride (TMSCl) | 1-Trimethylsilyl-4-methoxynaphthalene |

Electrophilic Aromatic Substitution Reactions

The presence of a strong activating group (-OCH3) and a deactivating group (-Br) on the naphthalene ring makes this compound an interesting substrate for studying the regioselectivity of further electrophilic aromatic substitution.

The high electron density of the naphthalene ring system, enhanced by the methoxy (B1213986) group, facilitates further electrophilic substitution. Studies on the bromination of the methyl ether of 4-bromo-1-naphthol (this compound) have shown that the compound readily undergoes a second bromination. nih.gov Using a reagent system of PIDA (phenyliodine diacetate) and aluminum tribromide, a dibrominated product was obtained in a 92% yield. nih.gov Research on the bromination of related polybrominated methoxy- and hydroxynaphthalenes also demonstrates that these systems can be further functionalized via bromination with molecular bromine (Br2) in a solvent like dichloromethane. researchgate.net The regioselectivity of this second bromination is dictated by the combined directing effects of the substituents already present on the ring. researchgate.net

| Substrate | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| This compound | PIDA, AlBr3 | Dibromo-1-methoxynaphthalene | 92% | nih.gov |

The position of a second electrophilic attack on the this compound ring is determined by the directing effects of the existing substituents. masterorganicchemistry.com Substituents can be classified as activating or deactivating, and as ortho, para-, or meta-directing. libretexts.orglibretexts.org

Methoxy Group (-OCH3) at C4: This is a strongly activating, ortho, para-directing group. youtube.com It donates electron density to the ring via resonance, stabilizing the positively charged intermediate (arenium ion) formed during electrophilic attack. It directs incoming electrophiles to the C3 (ortho), C5 (ortho), and C8 (para) positions.

Bromo Group (-Br) at C1: This is a weakly deactivating, ortho, para-directing group. libretexts.org While it withdraws electron density inductively (-I effect), its lone pairs can participate in resonance (+R effect), which stabilizes the arenium ion when attack occurs at the ortho (C2, C8a) or para (C5) positions. youtube.com

Dearomatization Reactions

Dearomatization reactions convert flat, aromatic compounds into three-dimensional cyclic structures, providing rapid access to complex molecular architectures. While specific dearomatization studies on this compound are not extensively documented, related transformations on similar substrates establish plausible reaction pathways.

A notable strategy involves an electrophile-triggered dearomatization of bromophenol derivatives. researchgate.net This domino reaction can be initiated by an electrophile which attacks the electron-rich aromatic ring, leading to a loss of aromaticity and the formation of a spirocyclic intermediate. In studies involving bromonaphthols, this dearomatization has been shown to be followed by a displacement of the halogen. This suggests that the C-Br bond can play a role in the reaction cascade following the initial dearomatization step. Such a dearomatization/debromination strategy has been developed for the [4+1] spiroannulation of bromophenols, indicating a potential pathway for transforming this compound into more complex, non-aromatic structures. researchgate.net

Exploration of Reaction Intermediates

The study of reaction intermediates is crucial for understanding the mechanistic pathways of a chemical transformation. For this compound, the nature of the intermediates formed is highly dependent on the reaction conditions and the types of reagents employed. While direct, comprehensive studies specifically isolating and characterizing all intermediates for every reaction of this compound are not extensively documented in publicly available literature, mechanistic insights can be drawn from analogous systems and general principles of organic chemistry. Key reactive intermediates that are likely to be involved in its transformations include organometallic species, radical intermediates, and potentially aryne intermediates under specific conditions.

Organometallic Intermediates in Grignard Reagent Formation

One of the fundamental reactions of aryl halides like this compound is the formation of Grignard reagents. This process involves the reaction of the aryl halide with magnesium metal in an etheral solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). The resulting organometallic intermediate, 4-methoxy-1-naphthylmagnesium bromide, is a powerful nucleophile used in various carbon-carbon bond-forming reactions.

The mechanism of Grignard reagent formation is complex and believed to occur on the surface of the magnesium metal. alfredstate.eduadichemistry.com It is generally accepted to proceed through a single-electron transfer (SET) mechanism, leading to the formation of radical intermediates. alfredstate.edu

Postulated Steps in the Formation of 4-methoxy-1-naphthylmagnesium bromide:

Single-Electron Transfer (SET): An electron is transferred from the magnesium surface to the antibonding orbital of the C-Br bond in this compound. This results in the formation of a radical anion intermediate.

Dissociation: The radical anion is unstable and rapidly dissociates to form the 4-methoxy-1-naphthyl radical and a bromide ion.

Recombination: The aryl radical and the bromide ion adsorb onto the positively charged magnesium surface (Mg•⁺) and subsequently combine to form the Grignard reagent. alfredstate.edu

The intermediates in this process are transient and highly reactive, making their direct observation challenging. However, the detection of byproducts such as dimers (e.g., 4,4'-dimethoxy-1,1'-binaphthyl) can provide indirect evidence for the presence of radical intermediates.

Below is a data table summarizing the key species involved in the formation of the Grignard reagent from this compound.

| Species | Role in Mechanism | Key Characteristics |

| This compound | Reactant | Aryl halide |

| Magnesium (Mg) | Reagent | Metal surface for electron transfer |

| [this compound]•⁻ | Radical Anion Intermediate | Formed via single-electron transfer |

| 4-Methoxy-1-naphthyl radical (•C₁₁H₉O) | Radical Intermediate | Formed upon dissociation of the radical anion |

| Bromide ion (Br⁻) | Leaving Group | Dissociates from the radical anion |

| 4-Methoxy-1-naphthylmagnesium bromide | Product | Organometallic (Grignard) reagent |

Radical Intermediates in Photochemical Reactions

The photolysis of aryl halides can lead to the homolytic cleavage of the carbon-halogen bond, generating radical intermediates. Studies on the photolysis of 1-bromonaphthalene (B1665260) have shown that it can afford radical products, such as naphthalene and binaphthyls, through a triplet state. cdnsciencepub.com It is reasonable to infer that this compound would behave similarly.

Upon absorption of UV light, this compound can be excited to a singlet state, which can then undergo intersystem crossing to a more stable triplet state. This triplet state can then undergo C-Br bond cleavage to generate the 4-methoxy-1-naphthyl radical and a bromine radical.

Potential Photochemical Intermediates and Products:

| Intermediate/Product | Formation Pathway |

| 4-Methoxy-1-naphthyl radical | Homolytic cleavage of the C-Br bond from the triplet excited state |

| Bromine radical (Br•) | Homolytic cleavage of the C-Br bond |

| 4-Methoxynaphthalene | Hydrogen abstraction by the 4-methoxy-1-naphthyl radical from the solvent |

| 4,4'-Dimethoxy-1,1'-binaphthyl | Dimerization of two 4-methoxy-1-naphthyl radicals |

Furthermore, electron transfer processes have been proposed to rationalize the observed products in the photolysis of halonaphthalenes, especially in the presence of nucleophiles or quenchers. cdnsciencepub.com The methoxy group in this compound, being an electron-donating group, could influence the propensity for photoinduced electron transfer reactions. dntb.gov.uascispace.com

Aryne Intermediates

Under strongly basic conditions, aryl halides can undergo elimination reactions to form highly reactive aryne intermediates. For this compound, treatment with a very strong base, such as sodium amide (NaNH₂) or potassium tert-butoxide, could potentially lead to the formation of 4-methoxy-1,2-didehydronaphthalene.

The mechanism would involve the abstraction of a proton from the position ortho to the bromine atom (C2), followed by the elimination of the bromide ion.

Derivatives and Functionalization of 1 Bromo 4 Methoxynaphthalene

Silyl-Substituted Naphthalene (B1677914) Derivatives from 1-Bromo-4-methoxynaphthalene

The introduction of silyl (B83357) groups into the naphthalene core can significantly alter its electronic and photophysical properties. A key method for the synthesis of silyl-substituted naphthalenes from this compound involves a lithiation-silylation sequence.

In a typical procedure, this compound is treated with an organolithium reagent, such as tert-butyllithium, to generate a highly reactive aryllithium intermediate. This intermediate is then quenched with a suitable chlorosilane, for instance, trimethylchlorosilane, to yield the corresponding silyl-substituted naphthalene derivative. This reaction provides a direct and efficient route to compounds such as 1-methoxy-4-(trimethylsilyl)naphthalene. google.com

The synthesis of this compound itself can be achieved by the bromination of 1-methoxynaphthalene (B125815). google.com

Table 1: Synthesis of 1-Methoxy-4-(trimethylsilyl)naphthalene

| Starting Material | Reagents | Product |

| This compound | 1. tert-BuLi 2. Trimethylchlorosilane | 1-Methoxy-4-(trimethylsilyl)naphthalene |

Cyano-Substituted Naphthalene Derivatives

The cyano group is a valuable functional group in organic synthesis, serving as a precursor to amines, carboxylic acids, and other nitrogen-containing heterocycles. The conversion of this compound to a cyano-substituted derivative can be achieved through various modern cyanation methods.

While direct cyanation of this compound is not extensively detailed in the provided search results, general methodologies for the cyanation of bromoarenes are well-established. One such approach is the organophotoredox-assisted cyanation. This method utilizes a photocatalyst, such as 1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene (4CzIPN), and a cyanide source, like tosyl cyanide (TsCN), in the presence of a silyl radical precursor. dntb.gov.ua This reaction proceeds under mild conditions and demonstrates good functional group tolerance.

Another potential route involves palladium-catalyzed cyanation reactions, which are a cornerstone of modern cross-coupling chemistry. These reactions typically employ a palladium catalyst, a phosphine (B1218219) ligand, and a cyanide source, such as zinc cyanide or potassium cyanide.

Synthesis of Spiroannulative Molecules

Spiroannulative molecules, characterized by a spirocyclic junction, are of significant interest in medicinal chemistry and materials science due to their unique three-dimensional structures. Palladium-catalyzed spiroannulation reactions represent a powerful tool for the construction of these complex architectures.

Research has shown that bromonaphthol derivatives can be effectively utilized in Pd(0)-catalyzed [4+1] spiroannulation reactions with o-iodobiaryls. scbt.comsemanticscholar.org For instance, the reaction of 4-bromonaphthalen-1-ol (B1268390) with 2-iodo-1,1'-biphenyl in the presence of a palladium catalyst can lead to the formation of dearomatized spirofluorene, albeit in low yield. scbt.comsemanticscholar.org Interestingly, the use of 1-bromo-2-methoxynaphthalene (B48351) in a similar reaction did not yield the desired spiroannulative product, highlighting the crucial role of the hydroxyl group in facilitating the reaction, likely through chelation to the metal center. scbt.comsemanticscholar.org

While the direct application of this compound in this specific reaction is not reported, these findings suggest that conversion of the methoxy (B1213986) group to a hydroxyl group could potentially enable its use as a substrate in the synthesis of novel spiroannulative molecules.

Preparation of Naphthoquinones Derivatives

Naphthoquinones are a class of organic compounds derived from naphthalene and are known for their diverse biological activities. google.comrsc.orggoogle.com The conversion of methoxynaphthalenes to naphthoquinones is a common synthetic strategy.

Electrochemical oxidation provides a convenient route to naphthoquinone derivatives from methoxynaphthalenes. This method offers a green and efficient alternative to traditional chemical oxidants. The industrial synthesis of 1,4-naphthoquinone (B94277) itself involves the aerobic oxidation of naphthalene over a vanadium oxide catalyst. For laboratory-scale preparations, chromium trioxide can be used to oxidize naphthalene.

Applying these principles, this compound could potentially be converted to a bromo-substituted naphthoquinone derivative. This would likely involve an oxidative demethylation process. The resulting bromo-naphthoquinone could then serve as a valuable intermediate for the synthesis of more complex, biologically active molecules.

Formation of Substituted Fluoro- and Bromo-methylnaphthalenes

The introduction of halomethyl groups onto the naphthalene scaffold can provide a handle for further synthetic transformations. While a direct conversion of the methoxy group in this compound to a halomethyl group is not straightforward, a multi-step sequence can be envisioned.

A plausible route would involve the conversion of the methoxy group to a methyl group, which can be achieved through various synthetic methods. The resulting 1-bromo-4-methylnaphthalene (B1266045) could then undergo radical halogenation. For instance, reaction with N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide (BPO) can selectively brominate the methyl group to afford 1-bromo-4-(bromomethyl)naphthalene. google.com

Alternatively, the synthesis of halomethylnaphthalenes can be accomplished by the halogenation of the corresponding methylnaphthalene. N-halosuccinimide or 1,3-dihalo-5,5-dimethylhydantoin in the presence of a free radical initiator such as azoisobutyronitrile or UV light are effective reagents for this transformation.

N-Aryl-debenzeyldonepezil Analogues

Donepezil is a well-known drug used for the treatment of Alzheimer's disease. The synthesis of its analogues is an active area of research aimed at developing new and improved therapeutic agents. This compound has been successfully employed in the synthesis of N-aryl-debenzeyldonepezil analogues.

In a palladium-catalyzed Buchwald-Hartwig cross-coupling reaction, debenzeyldonepezil is reacted with this compound. This reaction, facilitated by a palladium catalyst such as palladium(II) acetate (B1210297) and a suitable phosphine ligand like Mephos, results in the formation of the corresponding N-aryl-debenzeyldonepezil analogue in good yield.

Table 2: Synthesis of N-Aryl-debenzeyldonepezil Analogue

| Reactant 1 | Reactant 2 | Catalyst/Ligand | Product | Yield |

| Debenzeyldonepezil | This compound | Pd(OAc)₂ / Mephos | N-(4-methoxy-1-naphthyl)-debenzeyldonepezil | 80% |

Polybrominated Methoxy- and Hydroxynaphthalenes

The introduction of multiple bromine atoms onto the naphthalene ring can lead to the formation of polybrominated methoxy- and hydroxynaphthalenes, which are valuable intermediates in organic synthesis. While the direct polybromination of this compound is not detailed, studies on related compounds provide insight into the potential reaction pathways.

For example, the bromination of 3,5,8-tribromo-1-methoxynaphthalene with molecular bromine has been shown to produce 2,3,5,8-tetrabromo-1-methoxynaphthalene in quantitative yield. This suggests that further bromination of this compound is feasible, likely leading to the introduction of additional bromine atoms at the available positions on the naphthalene core. The regioselectivity of such a reaction would be influenced by the directing effects of the existing bromo and methoxy substituents.

Furthermore, polybrominated hydroxynaphthalenes can be prepared from their methoxy counterparts through demethylation reactions. These polyhalogenated compounds can serve as precursors to a wide range of polysubstituted naphthalenes through nucleophilic substitution reactions.

Computational and Theoretical Chemistry Studies of 1 Bromo 4 Methoxynaphthalene

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure of molecules. researchgate.net DFT calculations for compounds structurally similar to 1-bromo-4-methoxynaphthalene, such as other substituted naphthalenes, have been performed to predict their properties. These studies typically employ methods like B3LYP with basis sets such as 6-311++G(d,p) to achieve a balance between accuracy and computational cost. researchgate.netnih.gov

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, the optimization process would refine bond lengths, bond angles, and dihedral angles. The resulting structure is expected to have a largely planar naphthalene (B1677914) core. The methoxy (B1213986) group (-OCH3) attached to the naphthalene ring will have a specific orientation relative to the ring to minimize steric hindrance and maximize electronic stabilization. In related molecules like 2-bromo-6-methoxynaphthalene, DFT calculations have been used to achieve an optimized structure, which then serves as the basis for further property calculations. nih.gov

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. researchgate.net A smaller gap suggests higher reactivity. researchgate.net

In a study on the related compound 1-bromo-4-methylnaphthalene (B1266045), DFT calculations were used to determine the HOMO and LUMO energies. mahendrapublications.com For 2-bromo-6-methoxynaphthalene, the calculated HOMO-LUMO energy gap was found to be 4.9 eV, indicating significant stability. nih.gov These analyses show that charge transfer primarily occurs within the molecule. researchgate.net For this compound, the HOMO is expected to be localized mainly on the naphthalene ring and the oxygen atom of the methoxy group, which are electron-rich regions. The LUMO is anticipated to be distributed over the aromatic system, including the carbon atom attached to the bromine.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.1 eV |

| ELUMO | -1.2 eV |

| Energy Gap (ΔE) | 4.9 eV |

Global reactivity descriptors, such as electronic chemical potential (μ) and global hardness (η), can be derived from the HOMO and LUMO energies. The electronic chemical potential describes the escaping tendency of electrons from an equilibrium system. Global hardness is a measure of the resistance to charge transfer.

These parameters are calculated using the following equations:

Electronic Chemical Potential (μ): μ ≈ (EHOMO + ELUMO) / 2

Global Hardness (η): η ≈ (ELUMO - EHOMO) / 2

Using the data from the analogous compound 2-bromo-6-methoxynaphthalene, these values can be estimated to understand the reactivity of the naphthalene system. A high hardness value suggests high stability and low reactivity. nih.gov

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis provides a visual representation of the charge distribution within a molecule. It is a valuable tool for identifying the sites susceptible to electrophilic and nucleophilic attack. The MEP map uses a color scale where red indicates electron-rich regions (negative potential), blue indicates electron-deficient regions (positive potential), and green represents neutral areas. mahendrapublications.com

For this compound, the MEP analysis is expected to show the most negative potential (red) around the oxygen atom of the methoxy group, making it a likely site for electrophilic attack. The regions around the hydrogen atoms of the naphthalene ring would exhibit a positive potential (blue), indicating their susceptibility to nucleophilic attack. The bromine atom often presents a region of positive potential at its tip (sigma-hole), which can be involved in halogen bonding. Such analyses have been performed on related molecules like 1-bromo-4-methylnaphthalene to interpret their reactive behavior. mahendrapublications.com

Spectroscopic Parameter Prediction (NMR, UV-Vis, IR)

Computational methods are widely used to predict spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is a common approach for calculating the nuclear magnetic resonance (NMR) chemical shifts of ¹H and ¹³C atoms. mahendrapublications.com For compounds like 1-bromo-4-methylnaphthalene, theoretical chemical shifts have been calculated and shown to be in good agreement with experimental data for similar molecules. mahendrapublications.com This allows for the assignment of peaks in the experimental spectra.

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C-Br | ~115-120 |

| C-OCH₃ | ~150-155 |

| -OCH₃ | ~55-60 |

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to predict the electronic absorption spectra (UV-Vis) of molecules. researchgate.netnih.gov This method calculates the energies of electronic transitions from the ground state to excited states. For 2-bromo-6-methoxynaphthalene, TD-DFT calculations have been performed, and the predicted wavelengths of maximum absorption (λmax) were compared with experimental spectra, showing good correlation. nih.gov

IR Spectroscopy: DFT calculations can also predict the vibrational frequencies of a molecule, which correspond to the peaks in an Infrared (IR) spectrum. researchgate.net By calculating the harmonic vibrational frequencies and scaling them with an appropriate factor, a theoretical IR spectrum can be generated. The analysis of the Potential Energy Distribution (PED) helps in assigning specific vibrational modes (e.g., C-H stretching, C=C bending) to the calculated frequencies. nih.gov

Reaction Mechanism Prediction and Validation

Computational chemistry is instrumental in elucidating reaction mechanisms by modeling the transition states and intermediates involved in a chemical transformation. While specific studies on the reaction mechanisms of this compound are not extensively documented in the available literature, the computational analyses described above provide a foundation for such predictions.

The HOMO-LUMO and MEP analyses suggest the most probable sites for chemical reactions. For instance, the electron-rich oxygen atom is a likely site for protonation or reaction with electrophiles. The carbon-bromine bond is a key reactive site, susceptible to nucleophilic substitution or involvement in metal-catalyzed cross-coupling reactions, such as the Heck reaction, which has been noted for the related 2-bromo-6-methoxynaphthalene. nih.gov Theoretical modeling could be used to calculate the activation energies for different possible reaction pathways, thereby predicting the most favorable mechanism. These computational predictions can then guide experimental work to validate the proposed mechanisms.

Solvent and Basis Set Effects in Computational Models of this compound

In computational chemistry, the environment of a molecule, particularly the solvent, can have a profound impact on its behavior. Solvent effects are generally incorporated into models through either explicit or implicit methods. Explicit solvent models involve including a number of individual solvent molecules in the calculation, which can be computationally expensive. Implicit solvent models, such as the Polarizable Continuum Model (PCM) and its variants like the Integral Equation Formalism variant (IEFPCM), represent the solvent as a continuous medium with a specific dielectric constant. This approach offers a balance between accuracy and computational cost.

For instance, in a study on a related methoxynaphthalene derivative, (E)-2-{[(4-methoxynaphthalen-1-yl)methylidene]amino}-4-methylphenol, the impact of the solvent on the electronic properties was investigated using the IEFPCM model. researchgate.net Such models are essential for accurately simulating the behavior of molecules in solution, as the solvent can influence conformational preferences, reaction pathways, and electronic transitions.

The choice of basis set, which is a set of mathematical functions used to describe the distribution of electrons in a molecule, is another critical factor. Larger basis sets with more functions provide a more accurate description of the electronic structure but also require more computational resources. Common basis sets used in studies of naphthalene derivatives include the Pople-style basis sets, such as 6-31G, 6-311G, and their extensions with polarization (e.g., d,p) and diffuse functions (e.g., ++).

A computational investigation of 1-methoxynaphthalene (B125815), a compound structurally similar to this compound, employed various basis sets to assess their performance. researchgate.net The study utilized the B3LYP functional with the 3-21G, 6-31G, 6-31G(d,p), and 6-311++G(d,p) basis sets. researchgate.net The inclusion of polarization and diffuse functions is often important for molecules containing heteroatoms and for describing non-covalent interactions.

In a theoretical study of another related compound, (E)-2-{[(4-methoxynaphthalen-1-yl)methylidene]amino}-4-methylphenol, the M062X functional was used in conjunction with the 6-311+g(d) basis set for density functional theory (DFT) calculations. researchgate.net This combination is often chosen for its good performance in describing a wide range of chemical phenomena.

The following table summarizes the basis sets and solvent models used in computational studies of compounds structurally related to this compound, which can guide the selection of appropriate computational parameters for this molecule.

| Compound | Functional | Basis Set | Solvent Model |

| 1-Methoxynaphthalene | B3LYP | 3-21G, 6-31G, 6-31G(d,p), 6-311++G(d,p) | Not Specified |

| (E)-2-{[(4-methoxynaphthalen-1-yl)methylidene]amino}-4-methylphenol | M062X | 6-311+g(d) | IEFPCM |

The data from these studies on related molecules suggest that for reliable computational models of this compound, a functional like B3LYP or M062X with a basis set of at least 6-311G, augmented with polarization and diffuse functions, would be appropriate. Furthermore, for studying its properties in solution, an implicit solvent model such as IEFPCM would be necessary to account for the influence of the solvent environment. The careful selection of these computational details is paramount for achieving scientifically accurate and predictive results in the theoretical study of this compound.

Advanced Applications in Organic Synthesis and Materials Science

Building Blocks for Complex Organic Molecules

1-Bromo-4-methoxynaphthalene is a valuable building block in organic synthesis, providing a scaffold for the construction of more complex, multi-substituted naphthalene (B1677914) derivatives. cymitquimica.comscbt.com The presence of the bromine atom at the 1-position allows for its versatile use in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

One of the most common applications of this compound is in palladium-catalyzed cross-coupling reactions. nih.gov For instance, in Suzuki couplings, the bromine atom can be readily displaced by a wide range of organic substituents through the reaction with boronic acids. Similarly, in Sonogashira couplings, terminal alkynes can be introduced at the 1-position of the naphthalene ring. These reactions are fundamental in synthetic organic chemistry for creating intricate molecular architectures from simpler precursors.

The methoxy (B1213986) group at the 4-position, being an electron-donating group, activates the naphthalene ring towards electrophilic aromatic substitution, directing incoming electrophiles to specific positions. This electronic influence can be harnessed to achieve regioselective functionalization of the aromatic system, further adding to the molecular complexity.

Precursors for Pharmaceuticals and Agrochemicals

While direct examples of this compound as a precursor in launched pharmaceuticals are not extensively documented, its structural motifs are present in medicinally relevant molecules. Brominated naphthalene derivatives, in general, are key intermediates in the synthesis of various therapeutic agents. For instance, related compounds like 2-methoxy-6-bromo-naphthalene are precursors in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Naproxen. google.com This highlights the potential of bromo-methoxynaphthalene isomers in the pharmaceutical industry.

The bromo- and methoxy-functionalized naphthalene core can be seen as a pharmacophore or a key structural unit that can be further elaborated to produce biologically active compounds. The bromine atom can be converted into other functional groups or used as a point of attachment for side chains that can interact with biological targets. The lipophilicity of the naphthalene ring and the hydrogen-bonding capability of the methoxy group (after demethylation to a hydroxyl group) can also contribute to the pharmacokinetic and pharmacodynamic properties of the final drug candidate.

In the field of agrochemicals, the development of new pesticides and herbicides often relies on the synthesis of novel organic molecules. The structural features of this compound make it a candidate for the synthesis of new agrochemical entities, although specific examples are not prevalent in publicly available literature. The general strategy would involve using the bromo-methoxynaphthalene core as a starting point to build molecules with desired biological activities against pests or weeds.

Synthesis of Dyes and Optical Materials

This compound is explicitly identified as a building block for liquid crystal (LC) materials. cymitquimica.com Liquid crystals are a state of matter that has properties between those of conventional liquids and those of solid crystals. Molecules that form liquid crystal phases are often elongated and rigid, and the naphthalene core of this compound provides this required structural characteristic. Through chemical modification, typically via cross-coupling reactions at the bromine position, long-chain alkyl or other mesogenic (liquid crystal-forming) groups can be attached to the naphthalene unit. The methoxy group can also influence the mesophase behavior and the transition temperatures of the resulting liquid crystal.

The extended aromatic system of the naphthalene ring also suggests its utility in the synthesis of dyes. While specific dyes synthesized directly from this compound are not widely reported, the general class of naphthalene-based compounds is known for its chromophoric properties. The color of a dye is determined by its ability to absorb light in the visible region of the electromagnetic spectrum, a property that is often associated with conjugated π-electron systems like that of naphthalene. By introducing auxochromes (color-enhancing groups) and chromophores (color-bearing groups) onto the naphthalene scaffold, a wide variety of dyes with different colors and properties can be synthesized. The bromo- and methoxy- groups can serve as starting points for the introduction of such functionalities.

Development of New Catalysts and Ligands

In the field of catalysis, this compound can serve as a precursor for the synthesis of specialized ligands for transition metal catalysts. The bromine atom is a key functional group that allows for the introduction of coordinating atoms like phosphorus, nitrogen, or sulfur through nucleophilic substitution or cross-coupling reactions. For example, reaction with a phosphine-containing nucleophile could lead to the formation of a novel phosphine (B1218219) ligand.

The naphthalene backbone of such a ligand can impart specific steric and electronic properties to the metal center it coordinates with. The bulkiness of the naphthalene group can create a specific coordination environment around the metal, which can influence the selectivity of the catalytic reaction. The methoxy group, being electron-donating, can modulate the electron density at the metal center, thereby affecting the catalyst's reactivity and stability.

While the development of ligands is a highly specialized area of chemistry, the versatility of this compound as a starting material makes it an attractive candidate for the construction of new ligand architectures for applications in homogeneous catalysis, including important industrial processes like cross-coupling reactions, hydrogenations, and hydroformylations.

Advanced Materials and Functional Molecules

The application of this compound extends to the synthesis of advanced materials, particularly in the realm of organic electronics. It is listed as a building block for small molecule semiconductor materials. cymitquimica.com Organic semiconductors are the active components in a variety of electronic devices, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaic cells (OPVs).

The naphthalene core is an electron-rich aromatic system that can facilitate charge transport, a key property for a semiconductor. By strategically modifying the this compound molecule, for example, by extending the conjugation through polymerization or by attaching other functional groups, materials with tailored electronic and optical properties can be designed. The bromine atom is an ideal starting point for such modifications using polymerization techniques that rely on cross-coupling reactions.

The resulting functional molecules and polymers can exhibit properties such as high charge carrier mobility, strong light absorption, or efficient light emission, making them suitable for various applications in next-generation electronics and photonics. The ability to fine-tune the molecular structure of the building block, this compound, allows for a high degree of control over the properties of the final material.

| Property | Data |

| Molecular Formula | C₁₁H₉BrO |

| Molecular Weight | 237.1 g/mol |

| CAS Number | 5467-58-3 |

| Appearance | Colorless to Brown clear liquid cymitquimica.com |

| Purity | >98.0% (GC) cymitquimica.com |

常见问题

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-Bromo-4-methoxynaphthalene, and what critical reaction conditions optimize yield?

- Methodological Answer : A typical synthesis involves bromination of 4-methoxynaphthalene using bromine in acetic acid. For example, bromination of 2-naphthol derivatives under controlled conditions yields 1-bromo-2-methoxynaphthalene with crystallization from the reaction mixture (92% yield) . Key factors include temperature control (ambient to reflux), stoichiometric bromine use, and inert atmospheres for Grignard reagent preparation in subsequent steps. Purification via filtration and washing with distilled water is critical to isolate the product as a white solid .

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential. For example, NMR (400 MHz, CDCl) shows distinct signals: δ 3.98 (s, 3H, OCH), δ 6.66 (d, 1H, aromatic), and δ 8.24–8.34 (dd, 2H, naphthalene protons). NMR (100 MHz, CDCl) confirms methoxy (δ 55.69) and aromatic carbons (δ 104.54–155.26) . Coupled with High-Resolution Mass Spectrometry (HRMS) or gas chromatography, these methods validate purity and detect impurities.

Q. What are the recommended storage conditions for this compound to prevent degradation?

- Methodological Answer : Store sealed in dry conditions at room temperature, away from light and moisture . Degradation risks include hydrolysis of the bromine substituent or methoxy group oxidation. Periodic analysis via Thin-Layer Chromatography (TLC) or HPLC is advised to monitor stability. Safety Data Sheets (SDS) recommend handling in fume hoods with PPE (gloves, goggles) due to potential respiratory and dermal irritation .

Advanced Research Questions

Q. What mechanistic insights exist regarding electrophilic substitution patterns in bromination reactions of methoxynaphthalene derivatives?

- Methodological Answer : Bromination occurs preferentially at the α-position (C1) of the methoxynaphthalene due to electron-donating methoxy group activation. Computational studies (DFT calculations) can map electron density to predict regioselectivity. Experimental validation involves competitive bromination of substituted naphthalenes under identical conditions, followed by regiochemical analysis via NMR or X-ray crystallography .

Q. How does the electronic structure of this compound influence its reactivity in cross-coupling reactions?

- Methodological Answer : The bromine atom acts as a leaving group in Suzuki-Miyaura or Ullmann couplings. Electron-withdrawing methoxy groups enhance oxidative addition efficiency in palladium-catalyzed systems. Researchers should optimize catalysts (e.g., Pd(PPh)) and ligands (bidentate phosphines) in anhydrous solvents (THF, DMF). Kinetic studies via in situ IR or GC-MS track reaction progress and byproduct formation .

Q. What are the potential toxicological risks of this compound, and what in vitro models assess its bioactivity?

- Methodological Answer : While direct toxicological data are limited, structural analogs like naphthalene show hepatotoxicity and carcinogenicity via cytochrome P450-mediated metabolic activation. In vitro assays include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。